Dihydro Fenofibrate-d6 Dihydro Fenofibrate-d6
Brand Name: Vulcanchem
CAS No.: 1189501-82-3
VCID: VC0027835
InChI: InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3/i3D3,4D3
SMILES: CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Molecular Formula: C20H23ClO4
Molecular Weight: 368.887

Dihydro Fenofibrate-d6

CAS No.: 1189501-82-3

Cat. No.: VC0027835

Molecular Formula: C20H23ClO4

Molecular Weight: 368.887

* For research use only. Not for human or veterinary use.

Dihydro Fenofibrate-d6 - 1189501-82-3

Specification

CAS No. 1189501-82-3
Molecular Formula C20H23ClO4
Molecular Weight 368.887
IUPAC Name propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Standard InChI InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3/i3D3,4D3
Standard InChI Key JUAWSFKKGMCGEL-LIJFRPJRSA-N
SMILES CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O

Introduction

Chemical Structure and Properties

Dihydro Fenofibrate-d6 is a deuterated analog of fenofibrate with six deuterium atoms incorporated into its structure. The compound is characterized by its specific molecular composition and physical attributes that make it particularly useful for research applications.

Physical Properties

Dihydro Fenofibrate-d6 has a molecular weight of 368.9 g/mol. The compound contains key functional groups including an ester, a benzhydryl alcohol moiety, and a chlorophenyl group that contribute to its chemical behavior and reactivity. These functional groups play crucial roles in both its analytical detection and biological activity.

Structural Features

The structure features six deuterium atoms strategically positioned to replace hydrogen atoms in the methyl groups. This deuterium labeling provides a distinctive mass spectrometric pattern that allows researchers to differentiate between the compound and its non-deuterated analogs when conducting analytical studies.

PropertyValue
Molecular FormulaC20H23ClO4 (with 6 deuterium substitutions)
Molecular Weight368.9 g/mol
CAS Number1189501-82-3
Key Functional GroupsEster, benzhydryl alcohol, chlorophenyl
InChI KeyJUAWSFKKGMCGEL-LIJFRPJRSA-N

Synthesis and Production Methods

The production of Dihydro Fenofibrate-d6 requires specific synthetic routes to ensure high isotopic purity and structural integrity.

Industrial Production Considerations

Industrial production follows similar synthetic pathways but at a larger scale. Key considerations include:

  • Deuterated reagent purity: Industrial syntheses require deuterated reagents with ≥99.5% isotopic enrichment to minimize protium contamination.

  • Catalytic processes: Palladium on carbon (Pd/C) or platinum oxide (PtO2) catalysts are often employed for selective reduction without undesired side reactions.

  • Purification methods: High-performance liquid chromatography (HPLC) with deuterated solvents ensures >98% purity of the final product.

Quality Control Measures

Mechanism of Action

Understanding the mechanism of action of Dihydro Fenofibrate-d6 requires examination of its biological activity and comparison with its non-deuterated analog.

PPARα Activation

Like fenofibrate, Dihydro Fenofibrate-d6 functions primarily as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. This nuclear receptor activation leads to increased expression of genes involved in lipid metabolism, particularly those associated with fatty acid oxidation and lipoprotein metabolism.

Metabolic Considerations

The incorporation of deuterium atoms can potentially alter the metabolic stability of the compound compared to standard fenofibrate. This kinetic isotope effect may result in modified pharmacokinetic properties, potentially reducing the rate of certain metabolic transformations and extending the compound's half-life in biological systems.

Biochemical Pathways

The activation of PPARα by this compound triggers a cascade of biochemical processes including:

  • Increased lipolysis and fatty acid oxidation

  • Enhanced lipoprotein lipase activity

  • Reduction in apoprotein C-III production

  • Altered gene expression profiles related to lipid metabolism

These processes collectively result in decreased triglyceride levels, reduced LDL cholesterol, and increased HDL cholesterol—the primary therapeutic effects of fibrate drugs.

Chemical Reactivity

Dihydro Fenofibrate-d6 exhibits reactivity patterns consistent with its functional groups, with some modifications due to the deuterium substitutions.

Reaction Types and Mechanisms

The compound participates in four primary reaction types, driven by its ester, aromatic, and hydroxyl functional groups. These reaction pathways are summarized in the following table:

Reaction TypeMechanismKey Products
HydrolysisCleavage of the ester bond under acidic/basic conditions or enzymatic actionFenofibric Acid-d6, Isobutyl Alcohol-d6
OxidationConversion of hydroxyl or benzylic positions to ketones or carboxylic acids4-(4-Chlorobenzoyl)phenoxy-d6-diacid, Chlorinated Quinones
ReductionFurther hydrogenation of carbonyl groups or aromatic ringsVarious reduced derivatives
SubstitutionReplacement of chlorine or hydroxyl groups with nucleophilesNucleophilic substitution products

Hydrolysis Reactions

Hydrolysis dominates under physiological conditions, forming the active metabolite fenofibric acid-d6. This reaction is particularly important in biological systems, where esterases catalyze the conversion to the active form. The deuterium labeling remains intact during this transformation, allowing researchers to track this metabolic conversion.

Oxidative Pathways

While less common than hydrolysis, oxidative pathways are critical for metabolite profiling. These reactions typically involve the hydroxyl group or benzylic positions and can lead to the formation of various oxidized products that contribute to the compound's metabolic profile.

Applications in Scientific Research

Dihydro Fenofibrate-d6 serves multiple functions in scientific research, particularly in pharmaceutical and biochemical studies.

Pharmacokinetic Studies

The compound is extensively used in pharmacokinetic studies to trace the metabolic pathways of fenofibrate. The deuterium labeling allows researchers to differentiate between the parent drug and its metabolites in biological samples, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles.

Mass Spectrometry Applications

In mass spectrometry, Dihydro Fenofibrate-d6 serves as an internal standard due to its nearly identical chemical behavior to non-deuterated fenofibrate but with a distinct mass signature. This property enables:

  • Enhanced detection sensitivity and specificity

  • Improved quantification accuracy in complex biological matrices

  • Better discrimination between endogenous and exogenous compounds

  • More reliable metabolite identification and quantification

Metabolic Pathway Elucidation

Studies have shown that deuterated compounds can reveal distinct metabolic pathways compared to their non-deuterated counterparts. This property of Dihydro Fenofibrate-d6 enables researchers to gain deeper insights into drug metabolism mechanisms, particularly those involving cytochrome P450 enzymes.

Comparison with Related Compounds

Examining the similarities and differences between Dihydro Fenofibrate-d6 and related compounds provides valuable context for understanding its unique properties.

Comparison with Parent Compound

Dihydro Fenofibrate-d6 shares most physical and chemical properties with fenofibrate but differs in its isotopic composition. This difference, while subtle in many chemical contexts, is significant for analytical applications and potentially for metabolic stability.

Related Fibrate Compounds

The following table compares Dihydro Fenofibrate-d6 with related compounds:

CompoundPrimary UseKey Differences
FenofibrateClinical treatment of hyperlipidemiaNon-deuterated parent compound
Fenofibric AcidActive metabolite of fenofibrateLacks ester group, non-deuterated
ClofibrateLipid-lowering agentDifferent chemical structure, non-deuterated
Dihydro Fenofibrate-d6Research standard in mass spectrometryContains six deuterium atoms for stable isotope labeling

Unique Attributes

The deuterium labeling in Dihydro Fenofibrate-d6 makes it particularly useful in research applications involving mass spectrometry and NMR spectroscopy. This labeling allows for more precise tracking and analysis of the compound in various biochemical processes, providing advantages that non-deuterated analogs cannot offer.

Analytical Methodologies

The analysis and characterization of Dihydro Fenofibrate-d6 require specific analytical techniques and methodological considerations.

Optimal Analytical Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Dihydro Fenofibrate-d6 in biological matrices. Method validation typically includes calibration curves (1–1000 ng/mL), recovery rates, and matrix effect assessments. Chromatographic separation of non-deuterated analogs is essential to avoid interference.

Mass Spectrometry Imaging

For analyzing the spatial distribution of Dihydro Fenofibrate-d6 in tissues, matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is recommended. Optimal matrix application (e.g., 2,5-dihydroxybenzoic acid for lipids) and laser settings are crucial to enhance ionizability. Spatial resolution of ≤50 μm is typically targeted for detailed tissue distribution studies.

Data Interpretation Challenges

Several methodological challenges must be addressed when working with deuterated compounds:

  • Handling confounding variables: Multivariate regression is often applied to isolate isotope-specific effects from biological variability.

  • Reproducibility: Adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw MS spectra in repositories is recommended.

  • Isotope effects: Potential differences in physical and chemical behavior between deuterated and non-deuterated compounds must be considered in data interpretation.

Research Questions and Future Directions

Current research on Dihydro Fenofibrate-d6 encompasses a range of questions and methodological approaches.

Synthesis Optimization

Key research questions include methods for synthesizing Dihydro Fenofibrate-d6 with high isotopic purity. This involves strict control over reaction conditions (e.g., solvent selection, temperature) to minimize proton-deuterium exchange. Verification techniques such as NMR spectroscopy and high-resolution mass spectrometry are critical for confirming isotopic purity (>99 atom% D) and structural integrity.

Stability Studies

Researchers are investigating the stability of Dihydro Fenofibrate-d6 under various experimental storage conditions. This includes accelerated degradation testing (exposure to light, heat, and humidity) followed by LC-MS/MS analysis to monitor isotopic integrity and decomposition byproducts. Long-term storage recommendations typically include cryopreservation (0–6°C) in amber vials to prevent photodegradation.

Protein Target Identification

Strategies for identifying protein targets of Dihydro Fenofibrate-d6 in chemical proteomics studies represent another active research area. Approaches include activity-based protein profiling (ABPP) with deuterated probes, cellular thermal shift assay (CETSA) to monitor target engagement, and isothermal dose-response (ITDR) for affinity quantification.

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